molecular formula C22H14N2O7 B15148873 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

Cat. No.: B15148873
M. Wt: 418.4 g/mol
InChI Key: SCILHGCBKZJSAK-UHFFFAOYSA-N
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Description

2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a nitrophenoxy group and a dioxoisoindolyl group. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with phthalic anhydride to form the intermediate 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as oxidation, reduction, and purification to ensure the final product meets the required purity standards. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C22H14N2O7/c1-12-16(22(27)28)6-3-7-19(12)23-20(25)17-9-8-15(11-18(17)21(23)26)31-14-5-2-4-13(10-14)24(29)30/h2-11H,1H3,(H,27,28)

InChI Key

SCILHGCBKZJSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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